Liriopesides B

概要

説明

Liriopesides B is a steroidal saponin isolated from the tuber of Liriope spicata var. prolifera. This compound has garnered significant attention due to its potent biological activities, particularly its anti-cancer properties. This compound has been shown to inhibit metastasis and induce apoptosis in various cancer cell lines, making it a promising candidate for cancer therapy .

準備方法

Synthetic Routes and Reaction Conditions

Liriopesides B is primarily isolated from natural sources, specifically the tuber of Liriope spicata var. prolifera. The extraction process involves several steps, including drying, grinding, and solvent extraction. High-performance liquid chromatography (HPLC) coupled with electrospray ionization tandem triple quadrupole mass spectrometry (HPLC-ESI-QQQ-MS/MS) is often used for the simultaneous characterization and quantification of this compound and other related compounds .

Industrial Production Methods

Industrial production of this compound is still in its nascent stages, primarily focusing on optimizing the extraction and purification processes from natural sources. The use of advanced chromatographic techniques and solvent systems is crucial for achieving high purity and yield.

化学反応の分析

Types of Reactions

Liriopesides B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its mechanism of action.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.

Substitution: Various nucleophiles and electrophiles are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activities and potential therapeutic applications.

科学的研究の応用

Induction of Apoptosis

Liriopesides B has been shown to induce apoptosis in various cancer cell lines, including non-small cell lung cancer (NSCLC) and ovarian cancer cells. For instance, research demonstrated that this compound significantly increased apoptotic rates in H460 and H1975 NSCLC cells. Flow cytometry analysis revealed that treatment with this compound led to an increase in apoptotic cells from 12.7% to 80.1% for H460 cells when treated with 60 µM of the compound for 24 hours .

Cell Cycle Arrest

In addition to promoting apoptosis, this compound causes cell cycle arrest. In NSCLC cells, it inhibited the progression from the G1 to S phase, thereby reducing cell proliferation rates . Similarly, in A2780 ovarian cancer cells, this compound induced G1 phase arrest after treatment .

Inhibition of Metastasis

This compound has demonstrated anti-metastatic properties as well. In A2780 cells, it inhibited invasion and chemotactic movement in a dose-dependent manner . These findings suggest that this compound could be a candidate for preventing cancer metastasis.

Modulation of Signaling Pathways

Research indicates that this compound affects several critical signaling pathways involved in cancer progression:

- Mitogen-Activated Protein Kinase (MAPK) Pathway : this compound reduced the phosphorylation of ERK1/2 while increasing p38 MAPK and JNK phosphorylation in NSCLC cells, indicating its role in modulating this pathway to inhibit cell survival .

- AKT Pathway : The compound also decreased phosphorylated AKT levels, further contributing to its anti-cancer effects .

Effects on Tumor Markers

In studies involving ovarian cancer A2780 cells, this compound not only inhibited cell growth but also decreased the levels of tumor markers such as CA125 and alkaline phosphatase (AKP). The maximum inhibitory rate observed was approximately 94.46% at 120 hours .

Study on Non-Small Cell Lung Cancer

A study focused on the effects of this compound on human non-small cell lung cancer cells (H460 and H1975) showed significant results:

- Cell Viability : The IC50 values for H460 and H1975 cells were determined to be 42.62 µM and 32.25 µM respectively after 24 hours of treatment.

- Apoptosis Mechanism : The study revealed that this compound activated caspases and altered the expression of apoptosis-related proteins such as Bax and Bcl-2, indicating its role in triggering the mitochondrial apoptosis pathway .

Study on Ovarian Cancer

In another investigation involving A2780 ovarian cancer cells:

作用機序

Liriopesides B exerts its effects primarily through the induction of apoptosis and cell cycle arrest. It significantly increases the mRNA expression levels of E-cadherin, p21, and p27, while decreasing the gene expression levels of B-cell lymphoma 2 (BCL-2). This modulation of gene expression leads to the inhibition of metastasis-associated behaviors and the induction of apoptosis in cancer cells . Additionally, this compound inhibits protein kinase B (Akt) and nuclear factor kappa B (NF-κB), as well as downstream anti-apoptotic molecules such as B-cell lymphoma 2 and survivin .

類似化合物との比較

Liriopesides B is often compared with other steroidal saponins such as ophiopogonin D and ophiopogonin D’. These compounds share similar pharmacological activities but differ in their chemical structures and specific biological effects. For instance, ophiopogonin D is more abundant in Ophiopogonis radix, while this compound is predominantly found in Liriopes radix .

Similar Compounds

- Ophiopogonin D

- Ophiopogonin D’

- Sprengerinin A

- Ophiopogonin B

These compounds, like this compound, are studied for their anti-cancer properties and other therapeutic potentials.

生物活性

Liriopesides B, a bioactive compound derived from the roots of Liriope spicata, has garnered attention in recent years for its diverse biological activities, particularly its anticancer, antioxidant, and bacteriostatic properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

This compound is classified as a saponin, which are known for their complex structures and significant biological activities. The compound exhibits notable anticancer properties, particularly against ovarian cancer cells (A2780). The mechanism of action primarily involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancerous cells. Research indicates that this compound can significantly reduce cell proliferation rates in A2780 cells, with an IC50 value of approximately 29.355 μM over a 48-hour exposure period .

In Vitro Studies

Several studies have demonstrated the efficacy of this compound in inhibiting the growth of various cancer cell lines:

- Ovarian Cancer (A2780 Cells) : this compound has shown a dose-dependent inhibition of cell growth, effectively decreasing the levels of CA125, a tumor marker associated with ovarian cancer . The compound's ability to induce apoptosis was confirmed through various assays that measured cell viability and apoptosis markers.

- Non-Small Cell Lung Cancer : Another significant study highlighted that this compound not only inhibited proliferation but also induced apoptosis and caused cell cycle arrest in non-small cell lung cancer cells. This suggests its potential as a therapeutic agent beyond ovarian cancer .

Summary of Anticancer Effects

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| A2780 (Ovarian Cancer) | 29.355 | Induces apoptosis and cell cycle arrest |

| Non-Small Cell Lung | Not specified | Induces apoptosis and inhibits proliferation |

Antioxidant and Bacteriostatic Activities

In addition to its anticancer properties, this compound exhibits significant antioxidant and bacteriostatic activities. These properties have been linked to its ability to scavenge free radicals and inhibit bacterial growth, making it potentially useful in treating oxidative stress-related disorders and infections .

Case Studies and Clinical Implications

Research on this compound has primarily been conducted in vitro, with limited clinical trials reported. However, the promising results from laboratory studies suggest potential applications in herbal medicine and dietary supplements aimed at cancer prevention and treatment.

- Antioxidant Properties : Studies indicate that this compound can mitigate oxidative stress by reducing reactive oxygen species (ROS) levels in cells, which is crucial for preventing cellular damage associated with cancer progression.

- Bacteriostatic Effects : The compound has demonstrated effectiveness against various bacterial strains, suggesting its potential role as a natural antimicrobial agent .

特性

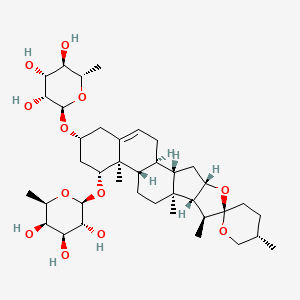

CAS番号 |

87425-34-1 |

|---|---|

分子式 |

C39H62O12 |

分子量 |

722.9 g/mol |

IUPAC名 |

(2S,3R,4R,5R,6R)-2-methyl-6-[(4S,5'S,6R,7S,8R,9S,13R,14R,16R)-5',7,9,13-tetramethyl-14-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C39H62O12/c1-17-9-12-39(46-16-17)18(2)28-26(51-39)15-25-23-8-7-21-13-22(49-35-33(44)31(42)29(40)19(3)47-35)14-27(38(21,6)24(23)10-11-37(25,28)5)50-36-34(45)32(43)30(41)20(4)48-36/h7,17-20,22-36,40-45H,8-16H2,1-6H3/t17-,18-,19-,20+,22+,23?,24?,25?,26-,27+,28-,29-,30-,31+,32-,33+,34+,35-,36-,37-,38-,39+/m0/s1 |

InChIキー |

RMIQIULKBBCLIL-DNXQYXDUSA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)OC7C(C(C(C(O7)C)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1 |

異性体SMILES |

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5([C@@H](C[C@@H](C6)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O)O)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)C)O)O)O)C)C)C)OC1 |

正規SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)OC7C(C(C(C(O7)C)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1 |

ピクトグラム |

Irritant |

同義語 |

liriopesides B |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Liriopesides B in exhibiting anti-cancer activity?

A1: While the precise mechanism of action remains under investigation, research suggests that this compound exerts its anti-cancer effects through multiple pathways. Studies have shown that it can:

- Inhibit metastasis: this compound effectively inhibits the invasion and chemotactic movement of A2780 human ovarian cancer cells. [] This suggests interference with processes involved in cancer cell migration and spread.

- Induce apoptosis: this compound treatment leads to apoptosis, or programmed cell death, in A2780 cells. [, ] This is supported by observations of characteristic apoptotic changes like cell shrinkage and DNA fragmentation.

- Cause cell cycle arrest: The compound induces cell cycle arrest at the G1 phase in A2780 cells. [] This blockage prevents cells from progressing through the cell cycle and undergoing uncontrolled proliferation.

- Modulate gene expression: this compound has been shown to upregulate the expression of genes associated with cell adhesion (E-CADHERIN) and cell cycle regulation (p21 and p27), while downregulating the expression of the anti-apoptotic gene BCL-2. [] These changes in gene expression likely contribute to the observed anti-cancer effects.

Q2: Which cancer types have shown sensitivity to this compound in preclinical studies?

A2: In vitro and in vivo studies have demonstrated the anti-cancer potential of this compound against several cancer types:

- Ovarian Cancer: this compound shows promising results against A2780 human ovarian cancer cells. [, ]

- Non-small Cell Lung Cancer (NSCLC): this compound effectively reduces proliferation and induces apoptosis in NSCLC cell lines, showing its potential therapeutic value for this aggressive cancer type. []

- Pancreatic Cancer: Research suggests a synergistic effect when this compound is combined with gemcitabine, a standard chemotherapy drug, in treating pancreatic cancer. []

Q3: What is the structural characterization of this compound?

A3: While the provided research excerpts do not provide the full spectroscopic data for this compound, they mention it being a steroidal saponin. [, ] Steroidal saponins are a class of chemical compounds that are characterized by a steroid backbone attached to one or more sugar molecules. Further research into databases or chemical literature would be needed to obtain the complete structural characterization, including molecular formula, weight, and detailed spectroscopic information.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。